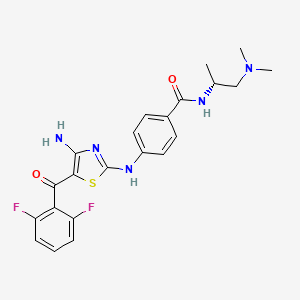

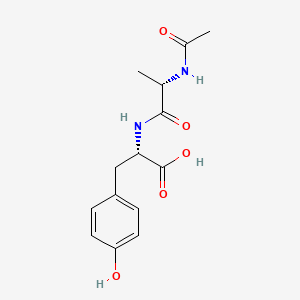

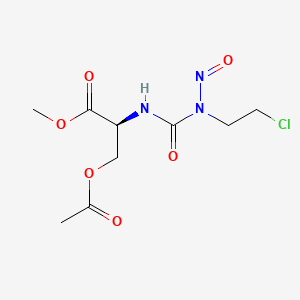

4-((4-Amino-5-(2,6-difluorobenzoyl)thiazol-2-yl)amino)-N-((R)-2-dimethylamino-1-methylethyl)benzamide

Descripción general

Descripción

AG-012986 is a multitargeted cyclin-dependent kinase (CDK) inhibitor active against CDK1, CDK2, CDK4/6, CDK5, and CDK9, with selectivity over a diverse panel of non-CDK kinases. AG-012986 showed antiproliferative activities in vitro with IC(50)s of <100 nmol/L in 14 of 18 tumor cell lines. In vivo, significant antitumor efficacy induced by AG-012986 was seen (tumor growth inhibition, >83.1%) in 10 of 11 human xenograft tumor models. AG-012986 also showed dose-dependent retinoblastoma Ser(795) hypophosphorylation, cell cycle arrest, decreased Ki-67 tumor staining, and apoptosis in conjunction with antitumor activity. (

Aplicaciones Científicas De Investigación

Synthesis and Activity in Nonsteroidal Anti-Inflammatory Drugs

- Compounds derived from 2-aminothiazole, similar in structure to the chemical , have been synthesized and evaluated for their anti-inflammatory activity. Among these, some compounds have shown significant anti-inflammatory effects (Lynch et al., 2006).

Potential as Antifungal Agents

- Thiazole derivatives, structurally related to the compound of interest, have been synthesized and screened for antifungal activity. These compounds offer potential applications in the development of antifungal agents (Narayana et al., 2004).

Antibacterial Applications

- Novel analogs containing the thiazole structure have been designed and synthesized, showing promising antibacterial activity against specific bacterial strains. These compounds demonstrate potential in addressing bacterial infections (Palkar et al., 2017).

Anticancer Potential

- Research into substituted benzamide compounds with a thiazole component has revealed moderate to excellent anticancer activity against various cancer cell lines. This indicates the potential of such compounds in cancer treatment (Ravinaik et al., 2021).

Corrosion Inhibition Applications

- Certain benzothiazole derivatives have been found to be effective corrosion inhibitors for steel, suggesting industrial applications for similar compounds in protecting metal surfaces from corrosion (Hu et al., 2016).

Inhibition of Vascular Endothelial Growth Factor Receptor-2

- Research has identified aminothiazole-based analogs as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, which is significant in the development of drugs targeting angiogenesis in cancer (Borzilleri et al., 2006).

Propiedades

Número CAS |

486414-35-1 |

|---|---|

Nombre del producto |

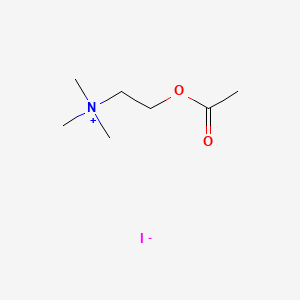

4-((4-Amino-5-(2,6-difluorobenzoyl)thiazol-2-yl)amino)-N-((R)-2-dimethylamino-1-methylethyl)benzamide |

Fórmula molecular |

C22H23F2N5O2S |

Peso molecular |

459.5 g/mol |

Nombre IUPAC |

4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]-N-[(2R)-1-(dimethylamino)propan-2-yl]benzamide |

InChI |

InChI=1S/C22H23F2N5O2S/c1-12(11-29(2)3)26-21(31)13-7-9-14(10-8-13)27-22-28-20(25)19(32-22)18(30)17-15(23)5-4-6-16(17)24/h4-10,12H,11,25H2,1-3H3,(H,26,31)(H,27,28)/t12-/m1/s1 |

Clave InChI |

KFWFBALDPSVAFT-GFCCVEGCSA-N |

SMILES isomérico |

C[C@H](CN(C)C)NC(=O)C1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=C(C=CC=C3F)F)N |

SMILES |

CC(CN(C)C)NC(=O)C1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=C(C=CC=C3F)F)N |

SMILES canónico |

CC(CN(C)C)NC(=O)C1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=C(C=CC=C3F)F)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>5 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AG012986; AG 012986; AG-012986. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

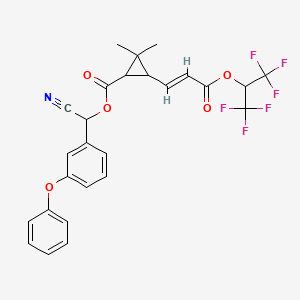

![7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride](/img/structure/B1664351.png)